Home > Products > Screening Compounds P4810 > Ras inhibitory peptide
Ras inhibitory peptide - 159088-48-9

Ras inhibitory peptide

Catalog Number: EVT-373332
CAS Number: 159088-48-9
Molecular Formula: C53H91N19O11
Molecular Weight: 1170.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The Ras inhibitory peptide is a synthetic peptide that contains the sequence PVPPR, which corresponds to a region within human Sos1 that interacts with an SH3 domain of Grb2 . It specifically blocks the interaction of the GEF with Grb2, preventing an interaction that is essential for Ras activation by receptor tyrosine kinases .


Synthesis Analysis

Macrocyclic peptides can disrupt previously intractable protein−protein interactions (PPIs) relevant to oncology targets such as KRAS . These mixture libraries were generated by premixing various unnatural amino acids without the need for the laborious purification of individual peptides . The affinity ranking of the peptide sequences provided SAR-rich data sets that led to the selection of novel potency-enhancing substitutions in subsequent designs .


Molecular Structure Analysis

The molecular structure of the Ras inhibitory peptide is complex and involves various domains and mutations . The peptide sequences provided SAR-rich data sets that led to the selection of novel potency-enhancing substitutions in subsequent designs .


Chemical Reactions Analysis

The chemical reactions involved in the action of the Ras inhibitory peptide are complex and involve various domains and mutations .


Physical And Chemical Properties Analysis

The physical and chemical properties of the Ras inhibitory peptide are complex and involve various domains and mutations .

Synthesis Analysis

The synthesis of Ras inhibitory peptides is predominantly achieved using solid-phase peptide synthesis (SPPS) [, ]. This method allows for the step-wise addition of amino acids to a growing peptide chain attached to a solid support [, ]. The process typically involves cycles of deprotection, coupling, and washing steps, ultimately yielding the desired peptide sequence [, ]. Specific technical details and parameters like resin type, coupling reagents, and protecting groups vary depending on the desired peptide sequence and purity [, ].

Molecular Structure Analysis
  • Peptide bond formation: The core reaction in peptide synthesis, typically achieved using coupling reagents like DIC/HOBt or HATU [, ].
  • Deprotection reactions: Removal of protecting groups from amino acid side chains during SPPS, using acids like trifluoroacetic acid (TFA) or bases like piperidine [, ].
  • Cyclization reactions: Formation of cyclic peptides to enhance stability and binding affinity, often achieved through disulfide bond formation or other linking chemistries [, ].
Mechanism of Action

Ras inhibitory peptides primarily exert their effects by disrupting protein-protein interactions crucial for Ras signaling [, , ]. This disruption can occur through several mechanisms:

  • Competitive inhibition: Peptides can bind directly to the Ras protein at sites required for interaction with downstream effectors, preventing signal propagation [].
  • Disruption of Ras membrane association: Peptides can interfere with the localization of Ras to the cell membrane, which is essential for its activity [].
  • Inhibition of Ras activation: Peptides can block the activity of guanine nucleotide exchange factors (GEFs) responsible for activating Ras by promoting the exchange of GDP for GTP [].
Physical and Chemical Properties Analysis
  • Solubility: Peptides must be soluble in aqueous solutions for biological activity, often requiring modifications to improve their hydrophilicity [].
  • Stability: Peptides are susceptible to enzymatic degradation, necessitating strategies like cyclization or incorporation of non-natural amino acids to enhance their stability [, ].
  • Cell permeability: To exert intracellular effects, peptides often require modifications like the addition of cell-penetrating sequences to facilitate their uptake by cells [].
Applications
  • Elucidating Ras signaling pathways: Peptides serve as invaluable tools to dissect the intricate signaling networks downstream of Ras, identifying novel interaction partners and characterizing the roles of specific signaling components [, ].
  • Validating therapeutic targets: By selectively inhibiting Ras activity, peptides help validate the therapeutic potential of targeting Ras or its downstream effectors for diseases like cancer [, ].
  • Developing novel therapeutics: Peptides themselves can serve as starting points for the development of peptidomimetics, small molecule drugs that mimic the inhibitory activity of peptides while offering improved pharmacological properties [].
  • Studying Ras-related diseases: Ras mutations are implicated in various cancers and developmental disorders. Peptides provide tools to investigate the molecular mechanisms underlying these diseases and to assess the therapeutic potential of targeting specific Ras mutants [].
  • Investigating cellular processes: Beyond their role in disease, Ras proteins regulate fundamental cellular processes. Peptides are utilized to study the role of Ras in processes like cell growth, differentiation, migration, and apoptosis [, ].
Future Directions
  • Developing highly potent and selective inhibitors: Efforts are ongoing to design peptides with improved affinity and selectivity for specific Ras isoforms or mutants, minimizing off-target effects [, ].
  • Enhancing peptide delivery and stability: Novel strategies are being explored to overcome the limitations of peptide therapeutics, such as poor cell permeability and susceptibility to degradation. This includes using nanoparticles, cell-penetrating peptides, and chemical modifications to improve delivery and stability [, ].
  • Exploring novel therapeutic applications: Beyond cancer, Ras dysregulation is implicated in other diseases like cardiovascular diseases and neurodevelopmental disorders. Future research will explore the potential of Ras inhibitory peptides in these contexts [, ].
  • Combining with other therapies: Research will focus on combining Ras inhibitory peptides with existing therapies like chemotherapy or immunotherapy to enhance their efficacy and overcome drug resistance [].
  • Understanding the role of the tumor microenvironment: Recent studies highlight the influence of the tumor microenvironment on Ras signaling and therapeutic response. Future research will investigate the impact of this interplay on the efficacy of Ras inhibitory peptides [].

X-6 X-5 X-4 X-3 X-2 X-1 X1 PX3 X4 PX6 X7 PGX10 X11 AX13 X14 X15 X16 LX18 X19 X20 X21 X22 X23 LX25 X26 YLX29 X30 X31 X32

Compound Description: This compound represents a class of peptides with potential Ras inhibitory activity. The specific amino acid residues at positions X-6 to X32 are varied, allowing for the creation of a diverse library of peptide dimers. []

Relevance: These peptides are structurally related to Ras inhibitory peptides through their shared ability to bind to and inhibit Ras proteins. The variable amino acid positions (X-6 to X32) within the peptide sequence allow for fine-tuning of the binding affinity and specificity towards different Ras isoforms. []

Ran-RCC1 Inhibitory Peptide (RAN-IP)

Compound Description: RAN-IP is a peptide designed to inhibit the interaction between Ran (Ras-related nuclear protein) and its binding partner, RCC1. By disrupting this interaction, RAN-IP interferes with Ran's role in DNA damage repair, thereby enhancing the sensitivity of cancer cells to chemotherapeutic agents like doxorubicin. []

Relevance: Although not directly targeting Ras, RAN-IP is structurally similar to Ras inhibitory peptides due to its peptide nature and ability to disrupt protein-protein interactions crucial for oncogenic signaling. Both RAN-IP and Ras inhibitory peptides showcase the potential of peptides as targeted therapies in cancer. []

ABD-LDP-Ec

Compound Description: This recombinant protein comprises three key domains: Albumin-binding domain (ABD), apoprotein of lidamycin (LDP), and an EGFR-targeting oligopeptide (Ec). ABD-LDP-Ec exhibits high binding affinity to both albumin and EGFR-positive cancer cells, facilitating targeted delivery of the cytotoxic enediyne chromophore (AE) of lidamycin. []

Relevance: While not a direct Ras inhibitor itself, ABD-LDP-Ec demonstrates the potential of combining peptide-based targeting with cytotoxic agents to enhance the efficacy of cancer treatment. This approach shares similarities with the goal of Ras inhibitory peptides to specifically target and inhibit oncogenic signaling pathways. []

IRW (Ile-Arg-Trp)

Compound Description: IRW is a tripeptide derived from egg white ovotransferrin. This peptide acts as an inhibitor of angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system (RAS). IRW demonstrates beneficial effects in ameliorating insulin resistance, potentially through its antioxidant activity and ability to reduce Angiotensin II type 1 receptor (AT1R) expression. []

Relevance: Although not directly targeting Ras proteins, IRW indirectly influences the Ras signaling pathway by inhibiting ACE, a key enzyme upstream of Ras activation. This indirect modulation of the RAS pathway highlights the interconnectedness of various signaling networks and suggests potential for cross-talk between Ras inhibitory peptides and other RAS-modulating agents. []

N-terminal Peptide

Compound Description: This specific peptide targets Ran (Ras-related nuclear protein) and inhibits its activity. Encapsulated within polyethylene glycol-poly (lactic-co-glycolic acid) (PEG-PLGA) nanoparticles, this N-terminal peptide exhibits promising anti-cancer activity in vitro and in vivo against breast and lung cancer models. []

Relevance: Similar to RAN-IP, this N-terminal peptide highlights the potential of targeting Ran as a therapeutic strategy in cancers driven by Ras overexpression. While not a direct Ras inhibitory peptide, the successful utilization of this N-terminal peptide encapsulated in nanoparticles provides valuable insights for targeted delivery strategies that could be applied to Ras inhibitory peptides. []

RYLPM, YTAWVP, YRAWVL

Compound Description: These three synthetic peptides were designed and optimized to inhibit both renin and angiotensin I-converting enzyme (ACE), two key enzymes in the renin-angiotensin system (RAS). These peptides demonstrated potent dual inhibitory activities against both targets in vitro. []

Relevance: These peptides are structurally related to Ras inhibitory peptides as they target and inhibit components of the RAS pathway, albeit upstream of Ras itself. This highlights the therapeutic potential of targeting multiple points within the RAS cascade, either alone or in combination with Ras inhibitory peptides, for enhanced therapeutic benefit in diseases like hypertension. []

Benzodiazepine Peptidomimetics

Compound Description: This class of compounds mimics the natural peptide turn structure and acts as potent inhibitors of farnesyltransferase, an enzyme essential for the activation of Ras proteins. These peptidomimetics effectively block Ras farnesylation, leading to the inhibition of Ras-driven signaling in cancer cells. []

Relevance: Although not peptides themselves, benzodiazepine peptidomimetics are structurally inspired by peptides and specifically target the Ras signaling pathway. This demonstrates the feasibility of developing small-molecule inhibitors that mimic the binding properties of Ras inhibitory peptides while potentially offering improved pharmacological properties. []

F899VFLRLIC906 (GAP 899-906)

Compound Description: This octapeptide corresponds to amino acids 899-906 from the catalytic domain of GTPase activating protein (GAP). This peptide inhibits the GAP-stimulated hydrolysis of GTP to GDP by Ras. Modifications of this peptide, such as replacing the cysteine at position 906 with methionine or introducing D-amino acids, can enhance its stability and inhibitory activity. []

Relevance: This peptide and its modified derivatives directly target the Ras signaling pathway by inhibiting the activity of GAP, a negative regulator of Ras. The ability of these peptides to block Ras-dependent signaling underscores the potential of targeting different points within the Ras pathway, complementing the action of Ras inhibitory peptides. []

94-ECCAVFR-100 and 95-CCAVFRL-101

Compound Description: These heptapeptides are derived from the Ras binding domain of Raf-1 (amino acids 94-100 and 95-101). Both peptides exhibit inhibitory activity against Ras-Raf binding, with the 95-101 peptide showing higher potency. The inhibitory activity of these peptides depends on the presence of at least one cysteine residue followed by several hydrophobic residues. []

Relevance: These peptides are structurally related to Ras inhibitory peptides through their ability to directly disrupt the interaction between Ras and its downstream effector Raf-1. This direct inhibition of the Ras-Raf interaction highlights the potential of targeting protein-protein interfaces within the Ras signaling cascade as a therapeutic strategy. []

1. Source and Classification

Ras proteins are small GTPases that act as molecular switches in signaling pathways. They exist in several isoforms, including K-Ras, H-Ras, and N-Ras. The classification of Ras inhibitory peptides can be broadly categorized into:

  • Bicyclic Peptides: These peptides are designed to bind selectively to the GTP-bound forms of Ras proteins.
  • Cyclic Peptides: These include various modifications to enhance stability and binding affinity.
  • Linear Peptides: These may serve as precursors or scaffolds for more complex structures.

Recent studies have identified specific Ras inhibitory peptides, such as cyclorasin B4-27 and KS-58, which have shown promising results in inhibiting Ras activity by blocking its interaction with downstream effector proteins like Raf kinases and phosphoinositide 3-kinase (PI3K) .

2. Synthesis Analysis

The synthesis of Ras inhibitory peptides typically involves several methods:

  • Solid-Phase Peptide Synthesis (SPPS): This method allows for the stepwise assembly of peptide chains on a solid support. For example, bicyclic peptides are synthesized using SPPS followed by cyclization steps that may involve disulfide bond formation or other covalent linkages to stabilize the structure.
  • Genetic Encoding Techniques: Techniques such as the SICLOPPS (Split Intein Circular Ligation of Peptides and Proteins) library approach enable the generation of cyclic peptides in bacterial systems. This method involves expressing a library of cyclic peptides that can be screened for binding affinity against target proteins .
  • Phage Display Technology: This method allows for the identification of peptide sequences with high specificity for Ras proteins by displaying peptide libraries on the surface of bacteriophages .
3. Molecular Structure Analysis

The molecular structure of Ras inhibitory peptides varies depending on their design but generally includes:

  • Cyclic Structures: Many effective inhibitors feature cyclic configurations that enhance binding affinity through conformational rigidity.
  • Disulfide Bonds: Some peptides, like KRpep-2d, utilize disulfide bonds to maintain their cyclic structure, although these bonds can be cleaved under reductive conditions inside cells .
  • Amino Acid Composition: The specific arrangement and type of amino acids play crucial roles in determining binding affinity and specificity towards different Ras isoforms. For instance, hydrophobic residues often enhance binding interactions with the hydrophobic pockets on Ras proteins .
4. Chemical Reactions Analysis

The chemical reactions involving Ras inhibitory peptides primarily include:

  • Binding Interactions: The primary reaction is the non-covalent binding of the peptide to the GTP-bound form of Ras. This interaction typically involves hydrogen bonding, hydrophobic interactions, and electrostatic interactions with key residues on Ras.
  • Cyclization Reactions: For cyclic peptides, reactions that form disulfide bridges or other covalent bonds are critical for maintaining structural integrity.
  • Inhibition Assays: Various biochemical assays are conducted to evaluate the effectiveness of these peptides in inhibiting the Ras-effector interactions, often using recombinant forms of Ras proteins .
5. Mechanism of Action

The mechanism by which Ras inhibitory peptides exert their effects involves:

  • Competitive Inhibition: These peptides compete with downstream effectors for binding to active forms of Ras. For instance, cyclorasin B4-27 has been shown to inhibit the interaction between Ras and Raf kinases effectively .
  • Induction of Apoptosis: Certain inhibitors can induce apoptosis in cancer cells by disrupting critical signaling pathways associated with cell survival .
6. Physical and Chemical Properties Analysis

The physical and chemical properties of Ras inhibitory peptides include:

  • Solubility: Many peptides are designed to be soluble in aqueous environments to facilitate cellular uptake.
  • Stability: The stability against proteolytic degradation is crucial for therapeutic applications; thus, modifications such as cyclization or incorporation of non-standard amino acids are often employed.
  • Molecular Weight: Typically ranging from 1 kDa to 5 kDa, depending on the length and complexity of the peptide.
7. Applications

Ras inhibitory peptides have significant applications in scientific research and potential therapeutic contexts:

  • Cancer Therapy: Targeting mutant forms of Ras (e.g., K-Ras G12D) has become a promising strategy for treating various cancers, including pancreatic cancer .
  • Biochemical Research: These peptides serve as valuable tools for studying Ras signaling pathways and understanding their role in cellular processes.
  • Drug Development: As research progresses, these inhibitors may lead to novel drug candidates that can effectively target oncogenic mutations within Ras proteins.

Properties

CAS Number

159088-48-9

Product Name

Ras inhibitory peptide

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C53H91N19O11

Molecular Weight

1170.4 g/mol

InChI

InChI=1S/C53H91N19O11/c1-29(2)39(54)48(80)71-27-11-19-37(71)47(79)70-26-10-18-36(70)45(77)69-25-9-17-35(69)44(76)67-40(30(3)4)49(81)72-28-12-20-38(72)46(78)68-24-8-16-34(68)43(75)65-32(14-6-22-62-52(57)58)41(73)64-31(13-5-21-61-51(55)56)42(74)66-33(50(82)83)15-7-23-63-53(59)60/h29-40H,5-28,54H2,1-4H3,(H,64,73)(H,65,75)(H,66,74)(H,67,76)(H,82,83)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

KDEHBKGSNFLJSF-QMAXXTOWSA-N

SMILES

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N

Synonyms

​Sos SH3 Domain Inhibitor​

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.